3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole is a useful research compound. Its molecular formula is C25H24N2O5 and its molecular weight is 432.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, histone modification, signal transduction, drug efflux, and cell proliferation .
Mode of Action
This compound interacts with its targets by fitting into their active or binding sites, thereby modulating their activities . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates Extracellular Signal Regulated Kinase 2 (ERK2) protein and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . Its inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways . By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress .
Pharmacokinetics
These properties are crucial for the compound’s effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of cell division, induction of oxidative stress, alteration of signal transduction, and potential modulation of gene expression . These effects can lead to the death of cancer cells, making the compound a potential anticancer agent .
Properties
IUPAC Name |
3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-30-21-13-17(14-22(31-2)25(21)32-3)19(15-27(28)29)23-18-11-7-8-12-20(18)26-24(23)16-9-5-4-6-10-16/h4-14,19,26H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMOPRANHCQYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.